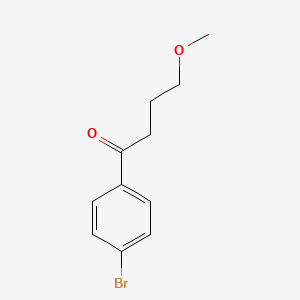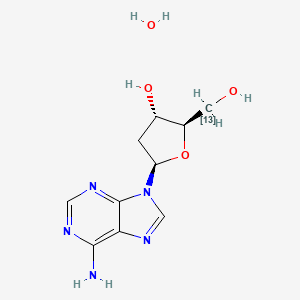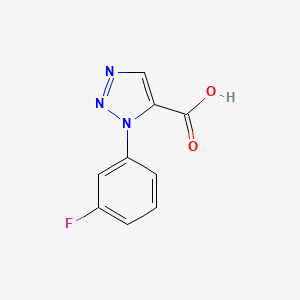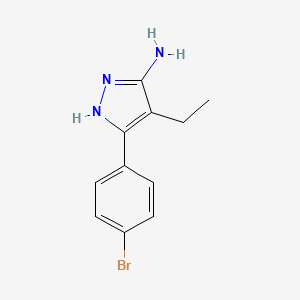
1-(4-Bromophenyl)-4-methoxybutan-1-one
Descripción general
Descripción
1-(4-Bromophenyl)-4-methoxybutan-1-one, commonly referred to as BMB, is a synthetic organic compound with a wide range of applications in the scientific and research community. BMB is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry.
Aplicaciones Científicas De Investigación
BMB has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. BMB has also been used in the synthesis of polymers, and as a reagent for the oxidation of alcohols. In addition, BMB has been used in the synthesis of polymeric materials, and as a catalyst for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of BMB is not fully understood. However, it has been suggested that the compound acts as an electron donor, donating electrons to the substrate molecule. This electron donation can result in the formation of a new bond between the substrate molecule and BMB, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMB have not been extensively studied. However, it has been suggested that BMB may have an inhibitory effect on certain enzymes, such as acetylcholinesterase. In addition, BMB has been shown to have antifungal activity, and may have potential applications in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BMB in laboratory experiments has a number of advantages. For example, BMB is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, BMB is relatively inexpensive, and can be easily obtained from chemical suppliers. However, there are also some limitations to using BMB in laboratory experiments. For example, BMB is a relatively reactive compound, and can react with other compounds in a laboratory environment, resulting in the formation of unwanted byproducts.
Direcciones Futuras
There are a number of potential future directions for research into BMB. For example, further research could be conducted into the biochemical and physiological effects of BMB, as well as its potential applications in the treatment of fungal infections. In addition, further research could be conducted into the synthesis of BMB, and the development of new and improved methods for its synthesis. Finally, further research could be conducted into the potential uses of BMB in the synthesis of polymeric materials, as well as its potential applications in the synthesis of organic compounds.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4-methoxybutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRQFHXFIKPOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)







![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)